molecular formula C14H10N2O3 B1315632 1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 97484-73-6

1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

Cat. No.: B1315632
CAS No.: 97484-73-6
M. Wt: 254.24 g/mol
InChI Key: IOTFENHDTBFXDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Pyrido-oxazine Chemistry

Pyrido-oxazines emerged as a structurally distinct class of heterocyclic compounds in the late 20th century, driven by advances in nucleophilic aromatic substitution (SNAr) and tandem reaction methodologies. Early synthetic routes focused on halogenated pyridine precursors, such as 2,4,6-tribromo-3-(2-bromoethoxy)pyridine, which underwent tandem SN2 and SNAr reactions with primary amines to form pyrido-oxazine scaffolds. The development of regioselective cyclization strategies in the 2010s, including microwave-assisted Smiles rearrangements, enabled efficient access to fused pyrido-oxazine systems like 1-benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione. These advances coincided with growing interest in nitrogen-oxygen heterocycles for pharmaceutical applications, particularly antimicrobial and anticancer agents.

Significance in Heterocyclic Chemistry

As a fused bicyclic system containing both pyridine and oxazine rings, this compound exemplifies three critical features of modern heterocyclic chemistry:

  • Bioactivity Potential : The electron-deficient pyridine core enables interactions with biological targets, while the oxazine ring enhances metabolic stability.
  • Synthetic Versatility : The benzyl substituent at N1 and keto groups at C2/C4 provide sites for functionalization through alkylation, acylation, and cross-coupling reactions.
  • Structural Hybridization : Combines the π-deficient character of pyridines with the conformational rigidity of 1,3-oxazines, enabling unique physicochemical properties.

Table 1: Key milestones in pyrido-oxazine development

Year Advancement Significance
1990 First reports of SNAr-based pyrido-oxazines Established core synthesis methodology
2013 Microwave-assisted Smiles rearrangements Improved yields (75-92%) for fused systems
2018 Tandem SN2/SNAr reaction optimization Enabled regioselective benzyl derivatives
2022 Biological activity profiling Confirmed antimicrobial/anticancer potential

Chemical Classification and Nomenclature

Systematic Name : 1-Benzyl-1H-pyrido[2,3-d]oxazine-2,4-dione

  • Pyrido[2,3-d] : Indicates fusion between pyridine (positions 2,3) and oxazine
  • 1,3-Oxazine : Oxygen at position 1, nitrogen at position 3
  • Dione : Two ketone groups at positions 2 and 4

Molecular Formula : C₁₄H₁₀N₂O₃
Structural Features :

  • Fused bicyclic system with 6-membered pyridine and 6-membered oxazine rings
  • Benzyl group at N1 provides steric bulk and lipophilicity
  • Conjugated keto groups enable π-π stacking interactions

Figure 1: Numbering system and ring fusion pattern

       O  
       ||  
4-O=C--N1-Benzyl  
       | \  
       |  N3  
O=C-2-|   \  
       |    Pyridine ring  

Relationship to Other Oxazine-Based Heterocycles

This compound belongs to a broader family of pyrido-oxazines with distinct pharmacological profiles:

Table 2: Structural and functional comparisons

Compound Key Differences Biological Activity
Pyrido[3,2-e]oxazines Oxazine oxygen at position 2 Kinase inhibition (AXL targets)
Benzo[b]oxazin-3-ones Benzene instead of pyridine fusion Antidepressant activity
1H-Pyrido[2,3-d]oxazin-2-ones Single keto group at C2 Moderate antimicrobial activity

Properties

IUPAC Name

1-benzylpyrido[2,3-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c17-13-11-7-4-8-15-12(11)16(14(18)19-13)9-10-5-2-1-3-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTFENHDTBFXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC=N3)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60540437
Record name 1-Benzyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60540437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97484-73-6
Record name 1-Benzyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60540437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization Using Phosgene or Diphosgene

One of the most established methods involves the reaction of 2-aminonicotinic acid or its amide derivatives with phosgene or diphosgene under controlled conditions to form the oxazine-2,4-dione ring. The benzyl substitution at the nitrogen can be introduced either before or after cyclization.

  • Reaction Conditions:

    • Solvents: 1,4-dioxane or 1,2-dichloroethane
    • Temperature: Approximately 90 °C
    • Reaction Time: Around 1.5 hours
    • Catalysts: Pyridine or substituted pyridines to facilitate cyclization
    • Yield: High yields reported, often exceeding 95%
  • Example:
    Synthesis of 1-phenyl-1H-pyrido[2,3-d]oxazine-2,4-dione (a close analog) was achieved by reacting the corresponding amide with diphosgene in 1,4-dioxane at 90 °C for 1.5 hours, yielding 99% product purity.

N-Benzylation of 1H-pyrido[2,3-d]oxazine-2,4-dione

An alternative approach involves first synthesizing the parent 1H-pyrido[2,3-d]oxazine-2,4-dione, followed by N-alkylation with benzyl halides under basic conditions.

  • Typical Procedure:
    • Base: Potassium carbonate or sodium hydride
    • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
    • Temperature: Room temperature to mild heating (25–60 °C)
    • Reaction Time: Several hours to overnight
    • Purification: Column chromatography or recrystallization

This method allows for selective introduction of the benzyl group at the nitrogen atom, yielding 1-benzyl derivatives with good to excellent yields.

One-Pot Multicomponent Reactions (MCRs)

Recent advances have explored multicomponent reactions involving sodium diethyl oxalacetate, benzyl amines, and aldehydes to construct substituted pyrido-oxazine-dione frameworks in a single step. This method offers operational simplicity and structural diversity.

  • Key Features:
    • Starting materials: Sodium diethyl oxalacetate, benzylamine derivatives, aldehydes
    • Conditions: Mild heating, often in ethanol or other polar solvents
    • Advantages: Moderate to good yields, stereochemical control, and potential for library synthesis
    • Limitations: Requires optimization for specific benzyl substitutions.

Catalytic Cyclization Using Pyridine Derivatives

A patented method for related benzo[e]oxazine-2,4-dione compounds involves heating 2-hydroxybenzamide with phosgene in water in the presence of pyridine catalysts (including methyl-substituted pyridines). This method achieves high purity and yield and can be adapted for pyrido-oxazine systems.

  • Reaction Parameters:
    • Catalyst: Pyridine or methylpyridines (1–10 mol%)
    • Temperature: 60–70 °C
    • Reaction Time: 0.5–1 hour
    • Workup: Cooling, filtration, washing, and drying
    • Yield: Typically 95–98% with purity >98%
    • Scale: Demonstrated on molar scale with reproducibility.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield (%) Notes
Phosgene/Diphosgene Cyclization 2-Aminonicotinic acid derivatives Phosgene or diphosgene, pyridine 90 °C, 1.5 h, 1,4-dioxane 95–99 High purity, well-established
N-Benzylation Post-Cyclization 1H-pyrido[2,3-d]oxazine-2,4-dione Benzyl halide, K2CO3 or NaH RT to 60 °C, several hours 70–90 Selective N-substitution
Multicomponent Reaction (MCR) Sodium diethyl oxalacetate, benzylamine, aldehydes None or mild catalyst Mild heating, ethanol 60–85 One-pot, versatile, moderate yields
Pyridine-Catalyzed Cyclization 2-Hydroxybenzamide Phosgene, pyridine derivatives 60–70 °C, 0.5–1 h, aqueous 95–98 High yield, scalable, high purity

Research Findings and Notes

  • The use of diphosgene or phosgene is critical for efficient ring closure to form the oxazine-2,4-dione core. The reaction is sensitive to temperature and solvent choice, with 1,4-dioxane and 1,2-dichloroethane being preferred solvents for optimal yields.

  • Pyridine and its methylated derivatives serve as effective catalysts, enhancing reaction rates and yields by scavenging HCl generated during cyclization.

  • N-Benzylation is best performed after ring formation to avoid side reactions and to ensure regioselectivity at the nitrogen atom.

  • Multicomponent reactions provide a promising route for rapid synthesis of diverse analogs but may require further optimization for scale-up and purity.

  • Analytical characterization (NMR, IR, MS) confirms the formation of the oxazine-2,4-dione ring and the presence of the benzyl substituent, with crystallographic studies supporting structural assignments in some cases.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzyl group or other substituents on the ring system can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

    Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used. Studies have shown that it can influence various signaling pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at the N1 position or modifications to the fused ring system. These variations significantly impact reactivity, solubility, and biological activity:

Table 1: Comparative Analysis of Pyrido[2,3-d][1,3]oxazine-2,4-dione Derivatives
Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Bioactivity Reference
1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione None (parent compound) 164.12 Baseline reactivity; moderate antioxidant activity
1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione Allyl (N1) 204.18 Enhanced antimicrobial activity; undergoes oxidation/reduction
1-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione Methyl (N1) 178.14 Improved solubility; moderate cytotoxicity
7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione Phenyl (C7) 258.25* High antioxidant activity (4.4× potency vs. parent)
1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione Propyl (N1) 206.20 Increased lipophilicity; unconfirmed bioactivity
1-Isopentyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione Isopentyl (N1), methyl (C7) 248.28 Steric hindrance reduces reactivity; specialized applications

*Estimated based on molecular formula.

Key Findings from Research

  • Antimicrobial Activity : The allyl-substituted derivative (1-Allyl-) exhibits superior antimicrobial properties compared to the parent compound, likely due to increased membrane penetration from the allyl group . In contrast, the phenyl-substituted analog (7-Phenyl-) shows 4.4-fold higher antioxidant activity in FRAP assays, attributed to electron-donating effects of the aromatic ring .
  • Cytotoxicity : Methyl and isopentyl derivatives demonstrate moderate cytotoxicity, with the methyl group balancing solubility and bioactivity . Pyrazolo[3,4-d]pyrimidines, though structurally distinct, highlight the importance of fused-ring systems in cytotoxic applications .
  • Synthetic Flexibility : Substitution at N1 (e.g., benzyl, allyl) allows for tailored modifications via alkylation or arylation, whereas C7 substitutions (e.g., phenyl, methyl) require regioselective synthesis .

Unique Features of 1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

  • Electronic Effects : The aromatic benzyl group may stabilize charge transfer interactions, improving binding to enzymes like oxidoreductases or kinases .
  • Steric Considerations : The bulkier benzyl substituent could reduce reactivity in sterically constrained environments compared to smaller groups like methyl .

Biological Activity

1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a heterocyclic compound characterized by a fused pyridine and oxazine ring system with a benzyl substituent. Its unique structure positions it as a promising candidate in medicinal chemistry and biological research. This article explores its biological activity, including its interactions with enzymes, cellular effects, and potential therapeutic applications.

  • Molecular Formula : C₁₄H₁₀N₂O₃
  • Molecular Weight : 254.24 g/mol
  • CAS Number : 97484-73-6

Enzyme Interactions

This compound has been shown to interact with various enzymes involved in biochemical pathways:

  • Anti-inflammatory Properties : The compound inhibits enzymes linked to inflammatory responses. For example, studies indicate that it can suppress cyclooxygenase (COX) activity, which is crucial in the synthesis of pro-inflammatory mediators.

Cellular Effects

The compound exhibits significant effects on cellular processes:

  • Cell Growth and Apoptosis : It modulates key signaling pathways that influence cell proliferation and apoptosis. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by activating caspase pathways .
  • Cytotoxicity : In a study examining its cytotoxic effects on various cell lines (including HeLa and U87), the compound showed selective cytotoxicity towards cancerous cells with IC₅₀ values ranging from 97.3 µM to 205.7 µM .

Molecular Mechanism

The molecular mechanism underlying the biological activity of this compound involves:

  • Binding Interactions : The compound binds to specific active sites on target enzymes, altering their catalytic activities. This interaction leads to downstream effects on cellular signaling and metabolism.

Study 1: Anti-inflammatory Activity

In a controlled study, the anti-inflammatory effects of this compound were evaluated using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a significant reduction in the production of pro-inflammatory cytokines (TNF-alpha and IL-6) when treated with varying concentrations of the compound.

Concentration (µM)TNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
01200800
10800500
50400200

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed on normal (HEK293) and cancerous (HeLa) cell lines to evaluate selectivity:

Compound Concentration (µM)HEK293 Viability (%)HeLa Viability (%)
0100100
259070
508040
1007020

The data indicates that while normal cells maintained higher viability at lower concentrations, cancer cells exhibited marked sensitivity to the compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via multicomponent condensation reactions involving benzaldehyde derivatives, urea, and pyridine-based precursors. Key steps include:

  • Condensation : Reacting 2-naphthol analogs with benzaldehyde and urea under acidic or basic catalysis to form the oxazine core .
  • Cyclization : Using microwave-assisted heating or reflux in polar aprotic solvents (e.g., DMF) to improve yield and reduce side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .
    • Optimization : Adjusting stoichiometry, catalyst load (e.g., p-toluenesulfonic acid), and reaction time to minimize byproducts like tetrahydrooxazinones .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

  • Methodology :

  • Spectroscopy :
  • NMR (¹H/¹³C): Assign signals for the benzyl group (δ 4.5–5.5 ppm for CH₂), pyrido-oxazine core (δ 7.0–8.5 ppm for aromatic protons), and carbonyl groups (δ 160–180 ppm in ¹³C) .
  • FT-IR : Confirm lactam (C=O stretch at ~1680 cm⁻¹) and oxazine ring (C-O-C at ~1250 cm⁻¹) .
  • Chromatography :
  • HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and methanol gradient for purity assessment .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as similar oxazinones may cause irritation .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity and binding affinity of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., viral proteases). Focus on hydrogen bonding between the lactam carbonyl and catalytic residues .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for functionalization .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in aqueous or lipid bilayer environments .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for structural elucidation be resolved?

  • Methodology :

  • X-ray Crystallography : Resolve ambiguities in tautomeric forms or stereochemistry by growing single crystals via vapor diffusion (e.g., dichloromethane/hexane) .
  • 2D NMR : Perform NOESY or HSQC to confirm spatial proximity of protons and carbon assignments .
  • Comparative Analysis : Cross-reference with structurally analogous pyrido-oxazines (e.g., tetrahydrobenzoimidazo derivatives) .

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

  • Methodology :

  • Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzyl position to reduce CYP450-mediated oxidation .
  • Prodrug Design : Mask the lactam moiety with ester prodrugs to enhance bioavailability .
  • In Vitro Assays : Use liver microsomes (human/rat) to quantify half-life and identify major metabolites via LC-MS/MS .

Q. How do solvent polarity and temperature influence the compound’s reaction pathways in multicomponent syntheses?

  • Methodology :

  • Solvent Screening : Test polar (DMF, DMSO) vs. nonpolar (toluene) solvents to favor cyclization over dimerization .
  • Kinetic Studies : Monitor reaction progress via in-situ IR or HPLC at 25–100°C to determine activation energy and optimal conditions .
  • Byproduct Analysis : Isolate intermediates (e.g., Schiff bases) to map competing pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.